molecular formula C10H15BO4S B7956114 {3-[(2-Methylpropane)sulfonyl]phenyl}boronic acid

{3-[(2-Methylpropane)sulfonyl]phenyl}boronic acid

Cat. No.: B7956114
M. Wt: 242.10 g/mol
InChI Key: NTIQVMZJSPCTIT-UHFFFAOYSA-N
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Description

{3-[(2-Methylpropane)sulfonyl]phenyl}boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonyl group containing a 2-methylpropane moiety. The unique structure of this compound makes it a valuable reagent in organic synthesis and various applications in chemistry and biology.

Properties

IUPAC Name

[3-(2-methylpropylsulfonyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4S/c1-8(2)7-16(14,15)10-5-3-4-9(6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIQVMZJSPCTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)CC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(2-Methylpropane)sulfonyl]phenyl}boronic acid typically involves the reaction of a phenylboronic acid derivative with a sulfonyl chloride containing the 2-methylpropane group. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to ensure the purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

{3-[(2-Methylpropane)sulfonyl]phenyl}boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of {3-[(2-Methylpropane)sulfonyl]phenyl}boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of biosensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be reversed under specific conditions, allowing for controlled release and detection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[(2-Methylpropane)sulfonyl]phenyl}boronic acid is unique due to the presence of both the boronic acid and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications in synthesis, research, and industry compared to similar compounds .

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